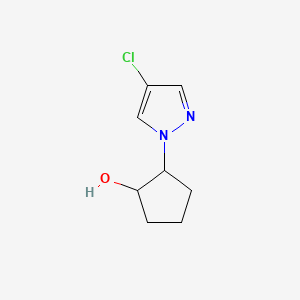

2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

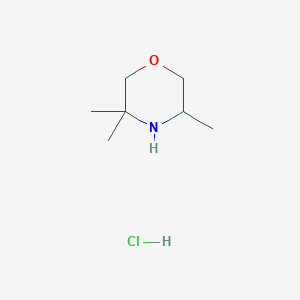

“2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in many important drugs and natural products .

Molecular Structure Analysis

The molecular structure of “2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol” would consist of a pyrazole ring attached to a cyclopentane ring via a carbon-carbon bond. The pyrazole ring would have a chlorine atom substituted at the 4-position .Chemical Reactions Analysis

Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol” would depend on its exact structure. Pyrazole compounds are generally stable and have a high melting point .科学的研究の応用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which is more active than standard drugs like miltefosine and amphotericin B deoxycholate . These compounds have also shown significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . These studies have shown that these compounds have a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Synthesis of New Derivatives

These compounds can be used as a base to synthesize new derivatives with potentially improved pharmacological effects . The structures of these synthesized derivatives can be verified using techniques like elemental microanalysis, FTIR, and 1H NMR .

Platinum (II) Complexes

The compound can potentially be used in the synthesis of platinum (II) complexes . These complexes are important for modern photovoltaic devices . The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties .

Organic Light-Emitting Structures

Cyclometalated Pt (II) complexes, which can be formed using these compounds, are efficient organic light-emitting structures . The photophysical and photochemical properties of Pt (II) complexes are strongly dependent on the type of the coordinating ligands .

Antiparasitic, Antibacterial, and Anti-viral HIV Activities

The sulfonamide functionality in these compounds can display antiparasitic, antibacterial, and anti-viral HIV activities . This makes them potential candidates for the development of new therapeutic agents.

Inhibition of Cell Growth

These compounds have shown potential in inhibiting cell growth . For instance, pyrazole core favored improved growth inhibition in PC-3 cells .

将来の方向性

The study of pyrazole compounds is a very active area of research due to their wide range of biological activities. Future research on “2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol” could involve studying its biological activity, developing synthesis methods, and exploring its potential uses in medicine or other fields .

作用機序

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been reported to exhibit antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.

特性

IUPAC Name |

2-(4-chloropyrazol-1-yl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c9-6-4-10-11(5-6)7-2-1-3-8(7)12/h4-5,7-8,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBCYFPYTQCDKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2C=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807216.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2807217.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide](/img/structure/B2807219.png)

![6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B2807225.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2807231.png)

![2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2807233.png)

![2,4-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2807239.png)